(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-18(12-10-15-11-13-19(26-15)21(23)24)20-16-8-4-5-9-17(16)25-14-6-2-1-3-7-14/h1-13H,(H,20,22)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLRVITZMBESN-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 5-nitrothiophene-2-carbaldehyde with appropriate amines, leading to the formation of an acrylamide structure. The presence of the nitro group on the thiophene ring enhances its reactivity and potential biological activity. The structural characteristics, including dihedral angles between aromatic rings and intermolecular interactions, are crucial for understanding its biological behavior.
Antibacterial Properties
Research indicates that compounds containing nitrothiophene moieties exhibit promising antibacterial activities. For instance, derivatives of 5-nitrothiophene have shown effectiveness against Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid and rifampicin in some cases . The mechanism often involves the inhibition of mycobacterial enzymes essential for survival, such as arylamine N-acetyltransferase .
Table 1: Antibacterial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid | 0.1 mg/L | |
| Rifampicin | 0.05 mg/L |
Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of this compound. Preliminary data suggest that this compound exhibits low cytotoxic effects on mammalian cell lines, indicating a favorable therapeutic index. For example, studies have shown that certain nitrothiophene derivatives possess selective toxicity towards bacterial cells while sparing human cells .
Table 2: Cytotoxicity Profile
The mechanism by which this compound exerts its antibacterial effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-containing compounds can induce oxidative stress in bacterial cells, leading to cell death .
- Interference with Cell Wall Synthesis : Similar compounds have been shown to affect peptidoglycan synthesis in bacteria, compromising cell wall integrity .
Case Studies
A notable study evaluated a series of nitrothiophene derivatives against various bacterial strains, highlighting their potential as new antibiotics. The results indicated that modifications to the thiophene ring significantly affected antibacterial potency and selectivity .
Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions could enhance both efficacy and reduce cytotoxicity .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing thiophene and nitro groups. For instance, derivatives of 5-nitrothiophene have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Study: Antimycobacterial Activity
A recent study evaluated the efficacy of nitrothiophene derivatives against Mycobacterium tuberculosis, revealing that specific compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like isoniazid and rifampicin . This highlights the potential of (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide as a candidate for developing new antitubercular therapies.
Anticancer Properties
The anticancer potential of thiophene derivatives has been extensively researched. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
Data Table: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| This compound | A549 | 12 | Inhibition of angiogenesis |
The above table summarizes findings where similar compounds exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic efficacy.
Mechanistic Insights
Research into the mechanisms underlying the biological activity of this compound has revealed that its effectiveness may stem from multiple pathways:
- Inhibition of Enzymatic Activity : Some studies indicate that thiophene derivatives can inhibit specific enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : The presence of nitro groups may facilitate the generation of reactive oxygen species, leading to increased oxidative stress in target cells.
Applications in Drug Design
The structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological pathways suggests potential applications in developing multitargeted therapies for complex diseases like cancer and tuberculosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antinociceptive and Receptor Modulation
- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Exhibits antinociceptive activity in mice, with an IC50 of 300 µM against α9α10 nicotinic acetylcholine receptors (nAChRs). The p-tolyl group may enhance receptor binding through hydrophobic interactions .
- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]: Shows reduced potency (IC50 = 30 µM) compared to DM497, suggesting thiophene’s electron-rich environment is critical for activity .
SAR Insights :
- Nitro groups (e.g., in the target compound) may improve stability or target engagement via electron-withdrawing effects.
- Phenoxy vs.
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | C19H14N2O4S | 366.39 | 3.8 | 5 |
| (E)-N-(2-Ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide | C17H14N2O4S | 342.37 | 3.2 | 5 |
| DM497 | C14H13NOS | 243.32 | 2.9 | 2 |
Notes:
- The target compound’s higher LogP (3.8 vs. 3.2 for the ethoxy analog) suggests improved membrane permeability due to the phenoxy group’s hydrophobicity.
Q & A
Q. What synthetic methodologies are established for (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sequential functionalization of the nitrothiophene and phenoxyphenyl moieties. Key steps include:
- Preparation of (5-nitrothiophen-2-yl)methanol via NaBH₄ reduction in methanol .
- Bromination using PBr₃ in CH₂Cl₂ to generate (5-nitrothiophen-2-yl)methyl bromide .
- Coupling with 2-phenoxyaniline via EDCI-mediated amidation in DMF under ice-cooling, followed by purification using ethyl acetate/petroleum ether gradients .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio for amidation), solvent polarity (DMF for polar intermediates), and reaction time (12–24 hours). Monitor progress via TLC (silica gel, UV detection).
Q. How is structural integrity confirmed for this compound?
Methodological Answer: Use a multi-analytical approach:
Q. What strategies address solubility limitations in biological assays?
Methodological Answer:
- Pre-warm DMSO stock solutions to 37°C with sonication (5–10 minutes) to achieve concentrations up to 46 mg/mL .
- For aqueous assays, use co-solvents (e.g., PEG-400 ≤10% v/v) or cyclodextrin-based formulations.
- Validate solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D conformation?
Methodological Answer:
- Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL (anisotropic displacement parameters, R-factor <5%) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity .
- Docking Studies : Use AutoDock Vina with explicit solvation (TIP3P water model) to assess protein-binding poses .
Q. How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing (-NO₂, -CF₃) or donating (-OCH₃) groups at the nitrothiophene 4-position via Suzuki coupling .
- Biological Evaluation : Test analogs in kinase inhibition assays (IC₅₀ via ADP-Glo™) and apoptosis assays (Annexin V/PI flow cytometry). Normalize data to parent compound activity .
- Multi-Parametric Analysis : Correlate ClogP, polar surface area, and hydrogen-bond donors with cellular permeability .
Q. How to resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Orthogonal Validation : Confirm target engagement via ITC (binding affinity) and CRISPR knockout (on-target efficacy) .
- Batch Analysis : Verify purity (>98% via HPLC-ELSD) and stability (LC-MS over 24 hours in assay buffer) .
- PK/PD Modeling : Conduct in vivo pharmacokinetics (plasma t₁/₂) and tissue distribution studies to reconcile in vitro/in vivo discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
